molecular formula C16H12N2O4 B1426455 3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid CAS No. 1228552-69-9

3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid

Cat. No. B1426455
M. Wt: 296.28 g/mol
InChI Key: GFPLASXITNVYQD-UHFFFAOYSA-N
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Description

The compound “3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid” is a chemical with the molecular formula C16H12N2O4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C16H12O4N2 . The molecular weight is 296.28 .


Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string representation is O=C(O)C1=NC=CN=C1OC2=CC=C(C=CC(OC)=C3)C3=C2 .

Scientific Research Applications

Biological Activity and Pharmaceutical Applications

Pyrazine derivatives, including compounds structurally related to "3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid," have been extensively studied for their biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. For instance, the synthesis and bioevaluation of novel pyrazole (a core structure related to pyrazines) by different methods highlighted the potential of these compounds in exhibiting significant pharmacological activities, which include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018). This suggests that "3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid" might also have potential applications in similar therapeutic areas due to its structural features.

Chemical Synthesis and Catalytic Applications

Pyrazine derivatives are also notable for their roles in chemical synthesis and catalytic applications. The diverse chemical properties of pyrazine derivatives make them suitable for use as ligands in catalysis, potentially aiding in the synthesis of other complex molecules. For example, pyrazine and its analogs have been investigated for their use as catalysts' ligands, highlighting the utility of these compounds in facilitating various chemical reactions (Aastha Pareek and Dharma Kishor, 2015). This aspect of pyrazine chemistry could be relevant for "3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid" in its potential role in synthetic chemistry.

Environmental and Industrial Applications

In addition to pharmaceutical applications, pyrazine derivatives have been explored for their environmental and industrial applications. For example, the control strategies of pyrazines generation from the Maillard reaction discussed the importance of pyrazines in food flavoring and highlighted the need for controlling their formation to avoid undesirable flavors or toxic compounds (Hang Yu et al., 2021). This indicates that pyrazine derivatives, including "3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid," could have potential applications in food science and technology.

properties

IUPAC Name

3-(7-methoxynaphthalen-2-yl)oxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-21-12-4-2-10-3-5-13(9-11(10)8-12)22-15-14(16(19)20)17-6-7-18-15/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPLASXITNVYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OC3=NC=CN=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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